N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with 1H-indol-5-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to facilitate the formation of the amide bond .
Industrial Production Methods
For large-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like topoisomerase II and kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death or reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indol-5-ylboronic acid: Similar structure but contains a boronic acid group instead of a carboxamide group.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds have an oxadiazole ring instead of the carboxamide group and are studied for their α-glucosidase inhibitory activity.
Uniqueness
N-(1H-indol-5-yl)-1-methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern and the presence of both indole and carboxamide functionalities. This combination imparts distinct biological activities and makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-10-8-14-15(3-2-4-17(14)21)18(22)20-13-5-6-16-12(11-13)7-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFJDQXWIUDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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